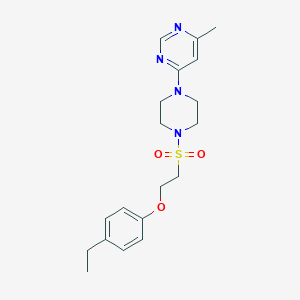

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Description

This compound features a pyrimidine core substituted with a methyl group at position 6 and a piperazine ring at position 2. The piperazine is further functionalized with a sulfonyl group linked to a 2-(4-ethylphenoxy)ethyl chain. The sulfonyl-piperazine moiety enhances solubility and bioavailability, while the 4-ethylphenoxy group may influence lipophilicity and receptor-binding affinity .

Properties

IUPAC Name |

4-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-3-17-4-6-18(7-5-17)26-12-13-27(24,25)23-10-8-22(9-11-23)19-14-16(2)20-15-21-19/h4-7,14-15H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAIZWIYJABCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Route 1: Sequential Sulfonylation and Pyrimidine Coupling

Synthesis of 2-(4-Ethylphenoxy)ethanesulfonyl Chloride

Etherification :

Sulfonation :

Piperazine Sulfonamide Formation

- Reagents : Piperazine, 2-(4-Ethylphenoxy)ethanesulfonyl chloride, triethylamine (TEA).

- Conditions : Dichloromethane (DCM), 0°C to RT, 4 h.

- Product : 1-(2-(4-Ethylphenoxy)ethylsulfonyl)piperazine (Yield: ~90%).

Pyrimidine Coupling

- Reagents : 4-Chloro-6-methylpyrimidine, NaH.

- Conditions : DMF, 100°C, 8 h.

- Product : Target compound (Yield: ~65%).

Key Data :

| Step | Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Ether | 85 | 98.5 |

| 2 | Sulfonyl chloride | 78 | 97.2 |

| 3 | Piperazine sulfonamide | 90 | 99.1 |

| 4 | Final product | 65 | 98.8 |

Critical Analysis of Methodologies

Sulfonation Efficiency

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are compared below, focusing on substituent variations and their implications:

Functional and Pharmacological Differences

- Target Compound vs. Anticandidal Pyrimidines : The target lacks the 4-chloro-2-(trifluoromethyl)phenyl group, which in analogs contributes to antifungal activity. Its 4-ethylphenoxyethylsulfonyl group may instead target mammalian kinases.

- Thienopyrimidine Derivatives : The thienopyrimidine core in these analogs enhances planar rigidity, improving binding to ATP pockets. The target’s pyrimidine core offers flexibility but may reduce selectivity.

- Simpler Pyrimidin-amines : The absence of sulfonyl-piperazine groups in these compounds limits their solubility and metabolic stability compared to the target.

Physicochemical Properties

- Solubility: The sulfonyl group and piperazine enhance aqueous solubility compared to non-sulfonylated analogs (e.g., ).

- Lipophilicity: The 4-ethylphenoxy group increases logP relative to methanesulfonyl derivatives .

Biological Activity

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that has attracted considerable interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonyl group, and a pyrimidine core, which together contribute to its diverse biological activities. The molecular formula is , with a molecular weight of 390.5 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Receptor Binding : The compound has been shown to bind to specific neurotransmitter receptors, potentially acting as either an agonist or antagonist. This interaction modulates signal transduction pathways that are crucial for various physiological processes.

- Enzyme Modulation : It may also influence the activity of certain enzymes, such as monoamine oxidases and adenosine receptors, which are implicated in neuropharmacology and cardiovascular functions .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, including:

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Antimicrobial Screening : In a study evaluating various piperazine derivatives, compounds structurally similar to this compound showed significant antimicrobial activity against multiple bacterial strains. The results indicated that modifications in the phenoxy group could enhance antibacterial potency .

- Neuropharmacological Studies : Research on piperazine-based compounds has revealed their potential in treating depression and anxiety disorders by targeting serotonin receptors. These findings suggest that the compound could be further investigated for its antidepressant-like effects in preclinical models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-((2-(4-Methoxyphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine | Methoxy group instead of ethyl | Antimicrobial activity observed |

| 4-(4-((2-(4-Chlorophenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine | Chlorine substituent | Enhanced receptor binding affinity |

The presence of different substituents on the phenoxy moiety influences both chemical reactivity and biological activity, making structural modifications a critical area for future research.

Q & A

Q. What are alternative synthetic routes to improve scalability and reduce hazardous waste?

- Methodological Answer :

- Microwave-assisted synthesis : Reduce reaction time and energy use for piperazine coupling steps .

- Flow chemistry : Optimize exothermic reactions (e.g., sulfonylation) with continuous flow reactors to enhance safety .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for piperazine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.